molecular formula C17H19BF6S B6297309 (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate CAS No. 2133476-51-2

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate

Cat. No.: B6297309
CAS No.: 2133476-51-2
M. Wt: 380.2 g/mol
InChI Key: PZFHGJCOZXVMNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate typically involves the reaction of an aromatic alkene with the sulfonium salt in the presence of a photoredox catalyst. A common method includes the following steps :

  • A Schlenk tube is charged with an acetonitrile solution of an aromatic alkene, this compound, perylene, and water under a nitrogen atmosphere.
  • The mixture is degassed by freeze-pump-thaw cycles.
  • The Schlenk tube is placed at 2-3 cm away from blue LED lamps (λ = 425 ± 15 nm) in a water bath.
  • The mixture is stirred for 6-12 hours at room temperature under visible light irradiation.
  • After the reaction, water is added, and the resulting suspension is extracted with dichloromethane.
  • The combined organic layer is dried over sodium sulfate and concentrated under reduced pressure.
  • Purification by column chromatography and reprecipitation affords the desired product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate exerts its effects involves the generation of difluoromethyl radicals under photoredox conditions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate can be compared with other sulfonium salts used in photoredox catalysis:

The uniqueness of this compound lies in its ability to efficiently generate difluoromethyl radicals under mild conditions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

difluoromethyl-bis(2,5-dimethylphenyl)sulfanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2S.BF4/c1-11-5-7-13(3)15(9-11)20(17(18)19)16-10-12(2)6-8-14(16)4;2-1(3,4)5/h5-10,17H,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFHGJCOZXVMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BF6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133476-51-2
Record name (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
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